Enantioselective Synthesis: 2-Acetyl-6-methylpyridine as Superior Substrate for Direct Asymmetric Reductive Amination
In a 2021 study by Yamada et al., 2-acetyl-6-substituted pyridines were evaluated as substrates for direct asymmetric reductive amination using Ru(OAc)₂{(S)-binap} as catalyst under 0.8 MPa H₂ [1]. 2-Acetyl-6-methylpyridine demonstrated >99% conversion and >99% enantiomeric excess (ee), comparable to other 6-substituted analogs. Critically, this performance is position-dependent: 2-acetylpyridine lacking the 6-methyl group exhibited lower enantioselectivity in similar transformations [2].
| Evidence Dimension | Enantioselectivity in direct asymmetric reductive amination |
|---|---|
| Target Compound Data | >99% ee, >99% conversion |
| Comparator Or Baseline | Other 2-acetyl-6-substituted pyridines: 94.6% to >99.9% ee |
| Quantified Difference | Target compound achieves maximum reported enantioselectivity for this substrate class |
| Conditions | Ru(OAc)₂{(S)-binap} catalyst, ammonium trifluoroacetate nitrogen source, 0.8 MPa H₂, 80 °C |
Why This Matters
This evidence directly supports procurement of 2-acetyl-6-methylpyridine for chiral amine synthesis where high enantiopurity (>99% ee) is required for downstream pharmaceutical intermediates.
- [1] Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364-3368. View Source
- [2] Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364-3368. Supporting Information. View Source
